2-chloro-N-[4-(dimethylamino)phenyl]acetamide hydrochloride 2-chloro-N-[4-(dimethylamino)phenyl]acetamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1093268-35-9
VCID: VC16533988
InChI: InChI=1S/C10H13ClN2O.ClH/c1-13(2)9-5-3-8(4-6-9)12-10(14)7-11;/h3-6H,7H2,1-2H3,(H,12,14);1H
SMILES:
Molecular Formula: C10H14Cl2N2O
Molecular Weight: 249.13 g/mol

2-chloro-N-[4-(dimethylamino)phenyl]acetamide hydrochloride

CAS No.: 1093268-35-9

Cat. No.: VC16533988

Molecular Formula: C10H14Cl2N2O

Molecular Weight: 249.13 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-[4-(dimethylamino)phenyl]acetamide hydrochloride - 1093268-35-9

Specification

CAS No. 1093268-35-9
Molecular Formula C10H14Cl2N2O
Molecular Weight 249.13 g/mol
IUPAC Name 2-chloro-N-[4-(dimethylamino)phenyl]acetamide;hydrochloride
Standard InChI InChI=1S/C10H13ClN2O.ClH/c1-13(2)9-5-3-8(4-6-9)12-10(14)7-11;/h3-6H,7H2,1-2H3,(H,12,14);1H
Standard InChI Key FDSLSBBUGOVQSO-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=CC=C(C=C1)NC(=O)CCl.Cl

Introduction

Chemical Structure and Molecular Geometry

Core Structural Features

2-Chloro-N-[4-(dimethylamino)phenyl]acetamide hydrochloride consists of an acetamide backbone substituted with a chlorine atom at the α-carbon and a 4-(dimethylamino)phenyl group at the nitrogen atom. The hydrochloride salt form arises from the protonation of the dimethylamino group, enhancing solubility and stability. Key structural parameters include:

  • Acetamide group: The carbonyl (C=O\text{C=O}) and amide (N-H\text{N-H}) moieties facilitate hydrogen bonding, as observed in related acetanilides .

  • Chlorine substituent: The electron-withdrawing chlorine at the α-position influences reactivity and intermolecular interactions.

  • Dimethylamino group: The para-substituted N(CH3)2\text{N}(\text{CH}_3)_2 group contributes to electronic effects and steric considerations.

Crystallographic Insights

While direct crystallographic data for this compound is limited, studies on analogous structures, such as 2-chloro-N-(2,4-dimethylphenyl)acetamide, reveal that the N–H bond adopts a syn conformation relative to substituents on the aromatic ring . This orientation promotes intermolecular N–H⋯O hydrogen bonding, forming chain-like structures in the solid state . Similar behavior is anticipated for 2-chloro-N-[4-(dimethylamino)phenyl]acetamide hydrochloride, with the dimethylamino group potentially participating in additional ionic interactions due to its protonated state.

Table 1: Comparative Structural Parameters of Related Acetamides

CompoundBond Length (Å)Bond Angle (°)Hydrogen Bonding
2-Chloro-N-(2,4-dimethylphenyl)acetamideN–H: 0.86C–N–C: 124.3N–H⋯O (2.89 Å)
2-Chloro-N-(3-methylphenyl)acetamideN–H: 0.87C–N–C: 123.9N–H⋯O (2.91 Å)
Target Compound (Theoretical)N–H: 0.85*C–N–C: 124.0*N–H⋯O and ionic interactions
*Predicted based on analogous structures .

Synthesis and Reaction Optimization

Synthetic Pathway

The synthesis of 2-chloro-N-[4-(dimethylamino)phenyl]acetamide hydrochloride follows a two-step protocol involving acylation and salt formation :

  • Acylation Reaction:
    Chloroacetyl chloride reacts with N,N-dimethyl-p-phenylenediamine in dichloromethane at 0–20°C. The amine nucleophile attacks the electrophilic carbonyl carbon, displacing chloride and forming the acetamide intermediate.

    ClCH2COCl+H2N-C6H4N(CH3)2ClCH2CONH-C6H4N(CH3)2+HCl\text{ClCH}_2\text{COCl} + \text{H}_2\text{N-C}_6\text{H}_4-\text{N}(\text{CH}_3)_2 \rightarrow \text{ClCH}_2\text{CONH-C}_6\text{H}_4-\text{N}(\text{CH}_3)_2 + \text{HCl}
  • Hydrochloride Salt Formation:
    The free base is treated with hydrochloric acid, protonating the dimethylamino group to yield the final product.

Reaction Conditions and Yield

  • Solvent: Dichloromethane (50 mL per 40 mmol amine).

  • Temperature: 0°C (initial), progressing to room temperature.

  • Yield: 96.3% after purification, highlighting the efficiency of the method .

Table 2: Synthesis Parameters and Outcomes

ParameterValue
Starting MaterialN,N-dimethyl-p-phenylenediamine
Acylating AgentChloroacetyl chloride
SolventDichlorloromethane
Reaction TimeUntil TLC completion
Product PurityConfirmed via NMR, IR
Final Yield96.3%

Physical and Chemical Properties

Spectroscopic Data

  • IR Spectroscopy: Expected peaks include ν(N-H)\nu(\text{N-H}) at ~3300 cm1^{-1}, ν(C=O)\nu(\text{C=O}) at ~1650 cm1^{-1}, and ν(C-Cl)\nu(\text{C-Cl}) at ~750 cm1^{-1}.

  • NMR Spectroscopy:

    • 1H^1\text{H} NMR: Signals for aromatic protons (δ 6.7–7.5 ppm), methyl groups (δ 2.8–3.4 ppm), and acetamide protons (δ 3.7–4.2 ppm) .

    • 13C^{13}\text{C} NMR: Carbonyl carbon at ~170 ppm, aromatic carbons at 110–150 ppm, and methyl carbons at ~40 ppm.

Applications and Industrial Relevance

Pharmaceutical Intermediates

Chlorinated acetamides are pivotal in synthesizing analgesics, antifungals, and anticancer agents. While direct applications of this compound remain understudied, its structural analogs serve as precursors in drug development .

Material Science

The compound’s hydrogen-bonding capability and ionic nature make it a candidate for designing crystalline materials with tailored physicochemical properties.

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